molecular formula C20H23ClFN3O3 B10972043 4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B10972043
M. Wt: 407.9 g/mol
InChI Key: QXAVRPIGBRFQKN-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a carboxamide group, and substituted benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the chlorination and fluorination of benzyl compounds to form 3-chloro-4-fluorobenzyl intermediates.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring through a cyclization reaction.

    Coupling Reaction: The final step is the coupling of the 3,4-dimethoxyphenyl group with the piperazine ring via a carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-Chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide
  • 4-(4-Fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide
  • 4-(3-Chloro-4-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide

Uniqueness

The uniqueness of 4-(3-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the dimethoxyphenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H23ClFN3O3

Molecular Weight

407.9 g/mol

IUPAC Name

4-[(3-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H23ClFN3O3/c1-27-18-6-4-15(12-19(18)28-2)23-20(26)25-9-7-24(8-10-25)13-14-3-5-17(22)16(21)11-14/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26)

InChI Key

QXAVRPIGBRFQKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)F)Cl)OC

Origin of Product

United States

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